2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline
Description
2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that features a nitro group, pyridine rings, and an oxadiazole moiety
Properties
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-14(6-7-15(17)22-12-13-4-3-8-20-11-13)19-23-18(24-28-19)16-5-1-2-9-21-16/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLMEGXOBYLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the nitro group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and nitration processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and oxadiazole moieties can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the nitro and oxadiazole groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group instead of the nitro group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group but lacks the oxadiazole moiety.
Uniqueness
2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
